7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
“7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one” is a compound that contains a total of 32 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The compound also contains 1 urea (-thio) derivative and 2 amidine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .
Future Directions
The 1,2,4-triazolo[4,3-c]pyrimidin-3(2H)-one scaffold, despite its relatively simple structure, has proved to be remarkably versatile, as evidenced by the many different applications reported over the years in different areas of drug design . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .
Mechanism of Action
Target of Action
The primary target of the compound 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is Cyclin-dependent kinases (CDKs), specifically CDK2 . CDKs are essential in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Pathways
The compound this compound affects the cell cycle progression pathway by inhibiting CDK2 . This results in cell growth arrest at the G0-G1 stage , thereby affecting the downstream effects of cell proliferation.
Pharmacokinetics
The pharmacokinetic properties of this compound were predicted using in silico ADMET studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
The compound has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of CDK2, a protein kinase that is a key regulator of cell cycle progression . The compound’s interaction with CDK2 can lead to the inhibition of cell growth, particularly in cancer cells .
Cellular Effects
7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has shown to exert significant effects on various types of cells . It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, the compound has been found to bind to the active site of CDK2, leading to the inhibition of this enzyme . This interaction is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed to change over time
Properties
IUPAC Name |
7-ethyl-5-(4-fluorophenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-2-10-7-11-16-17-13(19)18(11)12(15-10)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWRSQFOUBFFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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